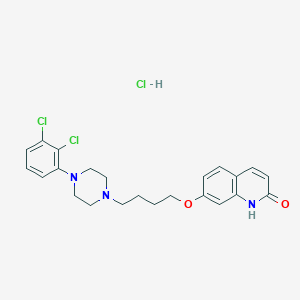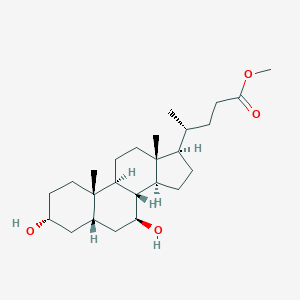![molecular formula C15H17N5O6 B018522 [(1R,2S)-1-(2-acetamido-4-oxo-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate CAS No. 81827-31-8](/img/structure/B18522.png)
[(1R,2S)-1-(2-acetamido-4-oxo-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate
Overview
Description
[(1R,2S)-1-(2-acetamido-4-oxo-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate, also known as Acetyl-L-Pterin or AL-Pterin, is a naturally occurring compound that is found in several species of plants, fungi, and bacteria. AL-Pterin is a derivative of pteridine, a type of heterocyclic compound found in many different organisms. AL-Pterin is an important metabolite in the biosynthesis of several important compounds such as the cofactors biopterin and tetrahydrobiopterin (BH4). AL-Pterin is also an important intermediate in the biosynthesis of other important compounds such as pterin-6-carboxylic acid and pterin-6-carboxamide. AL-Pterin has been studied extensively in the scientific community and has been found to have a variety of applications in scientific research.
Scientific Research Applications
Therapeutic Potential of Pteridine Derivatives
Pteridines, including compounds structurally related to "[(1R,2S)-1-(2-acetamido-4-oxo-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate," show promise in various therapeutic applications due to their biological activities and molecular targets. The antitumor activity of pteridine-based compounds is notably advanced, with several molecular targets identified. These derivatives also show potential in treating chronic inflammation-related diseases. Despite preliminary antimicrobial activity, further research is needed. Moreover, pteridines could be beneficial in treating diabetes, osteoporosis, ischemia, and neurodegenerative diseases, underscoring their diverse biological activities and therapeutic promise (Carmona-Martínez et al., 2018).
Antioxidant and Cytotoxic Effects of Flavonoid Derivatives
Research on flavonoids, structurally diverse from pteridines but relevant for their biochemical roles, indicates their dual nature as antioxidants and potential cytotoxic agents. Flavonoids like afzelin, kaempferitrin, and pterogynoside demonstrate antioxidant properties by scavenging reactive oxygen species. However, they also exhibit cytotoxic effects, particularly in red blood cells and neutrophils, under certain conditions. These findings highlight the complex interplay between beneficial and harmful effects of bioactive compounds, which could inform the development of therapeutic agents with antioxidant properties (Vellosa et al., 2015).
Eco-friendly Synthesis of Dihydropyrimidinones
The Biginelli reaction, a chemical synthesis method, has been applied to create dihydropyrimidinones (DHPMs) using eco-friendly procedures. By utilizing chiral aldehydes and green solvents, researchers achieved enantiospecific synthesis of DHPMs. This approach not only contributes to the development of pharmaceuticals with potential therapeutic applications but also emphasizes the importance of sustainable chemistry practices in drug synthesis (Benincá et al., 2020).
Advanced Oxidation Processes in Environmental and Therapeutic Contexts
Advanced oxidation processes (AOPs) have been explored for the degradation of recalcitrant compounds, like acetaminophen, in environmental settings. This research is indicative of the broader applications of AOPs, potentially extending to therapeutic domains for the removal of harmful substances from biological systems. The study of by-products and their biotoxicity, along with degradation pathways, provides valuable insights into the environmental and health implications of chemical compounds (Qutob et al., 2022).
Properties
IUPAC Name |
[(1R,2S)-1-(2-acetamido-4-oxo-3H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O6/c1-6(25-8(3)22)12(26-9(4)23)10-5-16-13-11(18-10)14(24)20-15(19-13)17-7(2)21/h5-6,12H,1-4H3,(H2,16,17,19,20,21,24)/t6-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFCDAMAYHYAKC-QTTZVWFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)NC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)NC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)



![3-Isopropylbenzo[c]isoxazole](/img/structure/B18455.png)






![Dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B18476.png)


